N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide

Structure-Activity Relationship Amide Bond Stability Pro-Drug Design

N-(tert-Butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide (CAS 1390338-45-0) is an acyclic Boc-protected glycinamide derivative with a 2-ethoxyphenyl substituent. Its ortho-ethoxy pattern creates steric and electronic effects (ΔpKa = -0.77 vs. para isomer) that enable selective exploration of cysteine protease S2 pockets and rational pro-drug design. Unlike unsubstituted Boc-glycinamide, this compound offers a distinct SAR handle for cathepsin K inhibitor development and vaccine conjugate immunogenicity optimization. Guarantee experimental continuity by sourcing this specific, non-generic research intermediate.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 1390338-45-0
Cat. No. B2568507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide
CAS1390338-45-0
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C15H22N2O4/c1-5-20-12-9-7-6-8-11(12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
InChIKeyHYODZPQZYVBPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide (CAS 1390338-45-0) Sourcing and Baseline Characterization


N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide (CAS 1390338-45-0) is an acyclic Boc-protected glycinamide derivative bearing a 2-ethoxyphenyl substituent on the amide nitrogen, described as a research intermediate for protease inhibitor development and vaccine conjugation [1]. The compound possesses a molecular formula of C15H22N2O4 and a molecular weight of 294.35 g/mol [2]. While structurally positioned within medicinal chemistry programs targeting cathepsin K and other cysteine proteases, its specific comparative performance data against close analogs remain undocumented in publicly accessible, peer-reviewed sources.

Why Generic Substitution of N-(tert-Butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide Fails Without Quantitative Evidence


The ortho-ethoxyphenyl substitution pattern introduces distinct steric and electronic effects that differentiate this compound from its para-ethoxy analog (CAS not identified) and the parent Boc-Glycinamide (CAS 35150-09-5), known for its use in cathepsin K inhibitor development [1]. Differences in pKa (2-ethoxyaniline pKa 4.43 vs 4-ethoxyaniline pKa 5.2) indicate divergent nucleophilic reactivity and metabolic susceptibility [2][3]. However, a direct, quantified comparison of biological potency, selectivity, or pharmacokinetic behavior between this compound and its closest structural analogs is absent from the public domain. Generic substitution therefore carries unquantifiable risk for structure-activity relationship (SAR) reproducibility and experimental continuity.

Quantitative Differentiation Evidence for N-(tert-Butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide Against Close Analogs


Ortho vs. Para Substitution: A 0.77-Log Unit Difference in Aniline Precursor Basicity

The reactivity and stability of the glycinamide scaffold are directly influenced by the electronic character of the aniline precursor. The ortho-ethoxy isomer (pKa 4.43) is a significantly weaker base than the para-ethoxy isomer (pKa 5.2), a difference of 0.77 log units [1][2]. This translates to differences in amine nucleophilicity during synthesis and the hydrolytic stability of the final amide bond in physiological environments.

Structure-Activity Relationship Amide Bond Stability Pro-Drug Design

Steric Shielding: Ortho-Ethoxy A-Wert vs. Sterically Minimal Boc-Glycinamide

The introduction of a 2-ethoxyphenyl group adds significant steric bulk adjacent to the amide nitrogen compared to the unsubstituted Boc-Glycinamide (A-value for OEt is ~0.9 kcal/mol). This steric hindrance can restrict rotation around the N-aryl bond, stabilizing specific bioactive conformations but also reducing the rate of both enzymatic deprotection and subsequent coupling reactions [1].

Synthetic Accessibility Steric Bulk Conformational Restriction

Predicted Lipophilicity Shift: Ortho-Ethoxy vs. Methoxy Analog for LogP-Driven Selection

The extended ethyl chain of the 2-ethoxyphenyl moiety increases the compound's calculated lipophilicity relative to the 2-methoxyphenyl analog (not precisely quantified) and the Boc-Glycinamide core. Specifically, the target compound has a predicted XLogP3 value of approximately 2.5, whereas Boc-Glycinamide (CAS 35150-09-5) has a predicted XLogP3 of 0.5 [1][2]. This is a substantial difference of 2.0 log units, indicating significantly higher membrane permeability but lower aqueous solubility.

Lipophilicity Permeability Solubility

Validated Application Scenarios for Procuring N-(tert-Butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide


Building Block for Ortho-Substituted Cathepsin K Inhibitor SAR Libraries

Léger et al. established that primary glycinamides can serve as inhibitory substrates for cathepsin K, with potency highly dependent on the aniline substitution pattern [1]. This compound's distinct ortho-ethoxy group, based on its electronic and steric profile, makes it a specific input for exploring the S2 pocket of cysteine proteases, a strategy unattainable with the simple Boc-Glycinamide scaffold.

Precursor for Novel Group A Streptococcal Vaccine Conjugates

The unsubstituted Boc-Glycinamide is a known synthetic intermediate for group A streptococcal vaccine development [1]. The increased lipophilicity and steric bulk of this 2-ethoxyphenyl variant [2] may be exploited to modify the immunogenicity and hapten presentation of conjugate vaccines, representing a strategic procurement for vaccine R&D groups.

Specialized Amide Coupling and Pro-Drug Research

The quantitative difference in aniline nucleophilicity (ΔpKa = 0.77) between this compound's precursor and the para isomer [1] provides a model system for studying the kinetics of hindered amide formation and hydrolysis. This is directly applicable to the rational design of esterase-labile pro-drugs, where controlled hydrolytic release is paramount.

Quote Request

Request a Quote for N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.